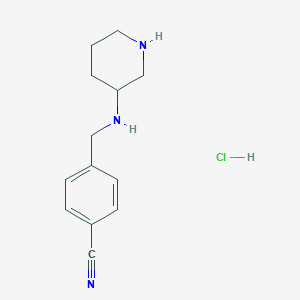

![molecular formula C13H11Cl2N3OS2 B2839296 2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 851130-80-8](/img/structure/B2839296.png)

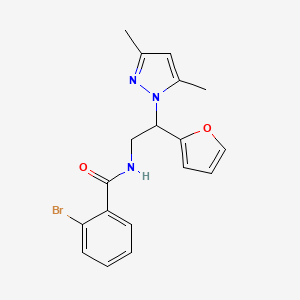

2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiadiazole compounds are a class of organic compounds that contain a thiadiazole ring, which is a heterocyclic compound with three carbon atoms, one sulfur atom, and two nitrogen atoms in a five-membered ring . They have been studied for their various biological activities .

Synthesis Analysis

Thiadiazole derivatives can be synthesized by the reaction of appropriate precursors in the presence of suitable reagents . For example, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR methods .Chemical Reactions Analysis

Thiadiazole compounds can participate in various chemical reactions due to the presence of multiple reactive sites in their structure . They can undergo reactions such as cyclocondensation .Physical And Chemical Properties Analysis

Thiadiazole compounds exhibit a range of physical and chemical properties depending on their structure. They can exhibit high stability, high porosity, and high fluorescence performance .Aplicaciones Científicas De Investigación

- Several studies have explored the antimicrobial potential of compounds derived from this class. Researchers synthesized new 1,3,4-thiadiazole derivatives of benzimidazole, including the compound . These derivatives exhibited antimicrobial activity . Further investigations could explore their efficacy against specific pathogens.

- The compound’s interaction with DNA has been investigated. UV-vis spectroscopic methods were employed to study its binding to calf thymus-DNA (CT-DNA) . Understanding such interactions can provide insights into potential therapeutic applications, including DNA-targeted therapies.

- Imidazo[2,1-b][1,3,4]thiadiazole derivatives, which include this compound, were synthesized and evaluated for cytotoxic activity against various human cancer cell lines. These compounds demonstrated moderate to appreciable antiproliferative activities . Further exploration could focus on specific cancer types.

- Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety were designed and synthesized. These compounds were screened for antibacterial potency against plant pathogens such as Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae . Investigating their mechanisms of action and potential agricultural applications is warranted.

- The effects of 1,3,4-thiadiazole derivatives on enzymes such as glucose-6-phosphate dehydrogenase and glutathione reductase have been studied . Further research could explore their potential as enzyme inhibitors for therapeutic purposes.

- The 1,3,4-thiadiazole structure has been recognized as a promising scaffold in medicinal chemistry. Researchers have explored its potential for developing novel antimicrobial agents . Investigating additional modifications and optimizing its pharmacological properties could yield valuable drug candidates.

Antimicrobial Activity

DNA Interaction Studies

Cytotoxic Activity Against Cancer Cells

Antibacterial Potency

Biochemical Enzyme Inhibition

Promising Scaffold for Drug Design

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3OS2/c14-9-4-3-8(6-10(9)15)7-20-13-17-18-5-1-2-11(19)16-12(18)21-13/h3-4,6H,1-2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POODTRHSMFAYQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2839214.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2839216.png)

![8-(3-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2839224.png)

![N-[2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2839225.png)

![[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate](/img/structure/B2839233.png)

![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)